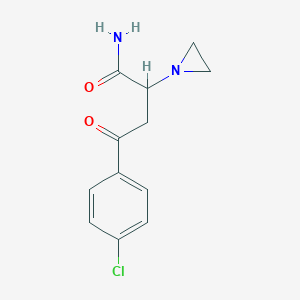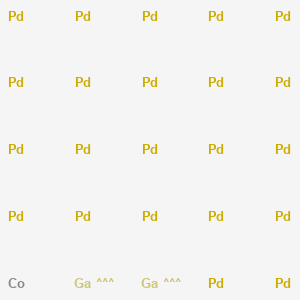
CID 6337987
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptm 88 alloy is a platinum-based intermetallic compound known for its exceptional catalytic properties. This alloy is primarily used in various industrial and scientific applications due to its high stability, durability, and efficiency in catalysis. The unique combination of platinum with other metals in the alloy enhances its performance, making it a valuable material in fields such as fuel cells, chemical synthesis, and environmental protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ptm 88 alloy typically involves the co-reduction of platinum and other metal precursors. One common method is the chemical reduction of metal salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired alloy composition and structure .
Industrial Production Methods
In industrial settings, Ptm 88 alloy is often produced using high-temperature techniques such as arc melting or induction melting. These methods involve melting the constituent metals together in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure a uniform microstructure .
Análisis De Reacciones Químicas
Types of Reactions
Ptm 88 alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activity and are often employed in processes such as fuel cell operation and chemical synthesis .
Common Reagents and Conditions
Oxidation Reactions: Ptm 88 alloy can catalyze the oxidation of small organic molecules, such as methanol and ethanol, in the presence of oxygen.
Reduction Reactions: The alloy is also effective in catalyzing the reduction of oxygen in fuel cells.
Substitution Reactions: Ptm 88 alloy can facilitate substitution reactions where one ligand in a complex is replaced by another.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in fuel cell applications, the primary products are water and electricity, while in chemical synthesis, various organic compounds can be produced .
Aplicaciones Científicas De Investigación
Ptm 88 alloy has a wide range of scientific research applications:
Mecanismo De Acción
The catalytic activity of Ptm 88 alloy is primarily attributed to its unique electronic structure and surface properties. The alloy’s platinum atoms provide active sites for the adsorption and activation of reactant molecules. The presence of other metals in the alloy modifies the electronic environment of the platinum atoms, enhancing their catalytic activity and stability .
Molecular Targets and Pathways
In fuel cells, Ptm 88 alloy catalyzes the oxygen reduction reaction (ORR) by facilitating the transfer of electrons from the fuel to oxygen molecules. This process involves the formation of intermediate species, such as hydroxyl and peroxide radicals, which are subsequently reduced to water .
Propiedades
Número CAS |
105038-79-7 |
|---|---|
Fórmula molecular |
CoGa2Pd22 |
Peso molecular |
2540 g/mol |
InChI |
InChI=1S/Co.2Ga.22Pd |
Clave InChI |
ZSXQDQLCCCZFME-UHFFFAOYSA-N |
SMILES |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
SMILES canónico |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
| 105038-79-7 | |
Sinónimos |
PTM 88 alloy PTM-88 alloy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate](/img/structure/B10328.png)
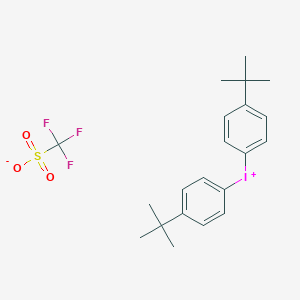
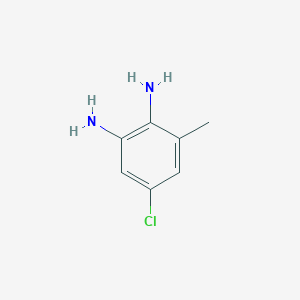
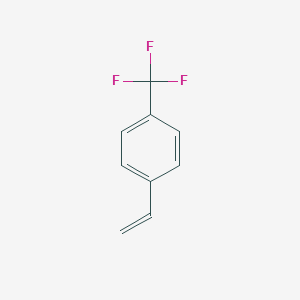
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
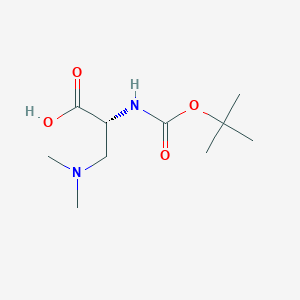
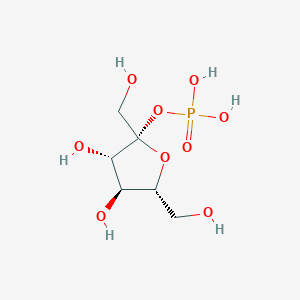
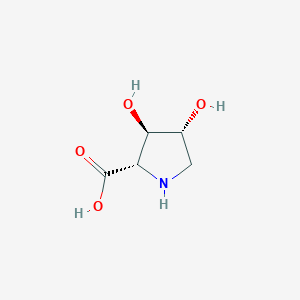
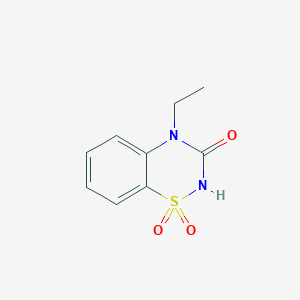
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
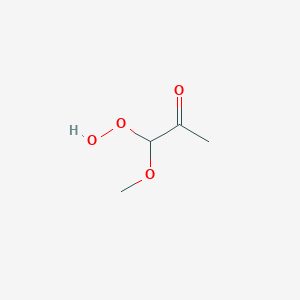
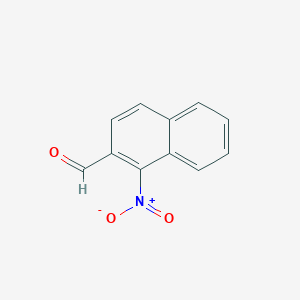
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
